4-((3,4-dimethoxyphenyl)amino)quinazoline-2(1H)-thione
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Overview
Description
4-((3,4-Dimethoxyphenyl)amino)quinazoline-2(1H)-thione is a quinazoline derivative known for its diverse biological activities. Quinazoline derivatives are a class of nitrogen-containing heterocycles that have been extensively studied due to their wide range of pharmacological properties, including anticancer, antibacterial, and antifungal activities .
Preparation Methods
The synthesis of 4-((3,4-dimethoxyphenyl)amino)quinazoline-2(1H)-thione typically involves the reaction of 3,4-dimethoxyaniline with 2-mercaptoquinazoline under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as adjusting temperature, pressure, and reaction time.
Chemical Reactions Analysis
4-((3,4-Dimethoxyphenyl)amino)quinazoline-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The amino group can undergo substitution reactions with various electrophiles to form different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Medicine: Due to its biological activities, it is being explored as a potential therapeutic agent for treating various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-((3,4-dimethoxyphenyl)amino)quinazoline-2(1H)-thione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological activity being studied .
Comparison with Similar Compounds
4-((3,4-Dimethoxyphenyl)amino)quinazoline-2(1H)-thione can be compared with other quinazoline derivatives, such as:
Quinazoline-2,4-dione: Known for its anticancer properties.
Quinazolinone: Exhibits a wide range of biological activities, including antibacterial and antifungal properties.
Properties
Molecular Formula |
C16H15N3O2S |
---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
4-(3,4-dimethoxyanilino)-1H-quinazoline-2-thione |
InChI |
InChI=1S/C16H15N3O2S/c1-20-13-8-7-10(9-14(13)21-2)17-15-11-5-3-4-6-12(11)18-16(22)19-15/h3-9H,1-2H3,(H2,17,18,19,22) |
InChI Key |
VEWZWYCJPCDYGO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=NC(=S)NC3=CC=CC=C32)OC |
Origin of Product |
United States |
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